N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
- A study detailed the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology, which were then evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds displayed significant activity in urease inhibition, outperforming the standard used in the study. Molecular docking studies suggested their binding to the urease enzyme's non-metallic active site, highlighting their potential in designing urease inhibitors (Gull et al., 2016).
Spectroscopic and Computational Analysis
- Another research focused on the synthesis of benzothiazolinone acetamide analogs, investigating their vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These compounds were evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. They also exhibited nonlinear optical (NLO) activity, further emphasizing their utility in material science (Mary et al., 2020).
Antimicrobial and Antitumor Activities
Research into thiazolidinone and acetidinone derivatives highlighted their synthesis and evaluation against various micro-organisms, showing promising antimicrobial activity. These findings underline the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2009).
A study on the synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead evaluated these compounds as antiproliferative agents against human cancer cell lines. Results revealed cytotoxic effects, with particular compounds showing significant activity against certain cancer lines, indicating their potential as anticancer agents (Toolabi et al., 2022).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
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properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMGNOPQZBYQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide |
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